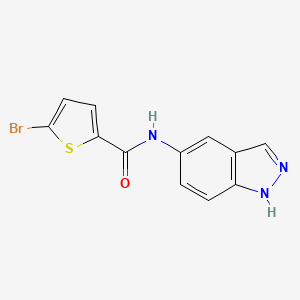![molecular formula C17H18ClN3O3 B5329310 N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)
N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as FC-5, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FC-5 belongs to the class of piperazine compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of FC-5 is not fully understood. However, it is believed that FC-5 exerts its pharmacological effects by interacting with various molecular targets. FC-5 has been reported to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, FC-5 increases the concentration of serotonin in the synaptic cleft, leading to an antidepressant effect.
Biochemical and Physiological Effects
FC-5 has been shown to have various biochemical and physiological effects. In animal models, FC-5 has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes. FC-5 has also been shown to improve memory and learning in animal models by enhancing the cholinergic system's function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FC-5 has several advantages for lab experiments. It has a high purity and stability, making it suitable for long-term experiments. FC-5 is also readily available and relatively inexpensive, making it accessible to researchers. However, FC-5 has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
For FC-5 research include investigating its potential use in neurodegenerative diseases and developing new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of FC-5 involves the reaction of 4-chloroaniline with 2-furoyl chloride, followed by the addition of piperazine and acetic anhydride. The final product is obtained after purification through a series of recrystallization and chromatography steps. The yield of FC-5 is reported to be around 60% with a purity of 99%.
Aplicaciones Científicas De Investigación
FC-5 has shown promising results in various scientific research studies. One of the significant applications of FC-5 is its use as a potential anti-tumor agent. In vitro studies have demonstrated that FC-5 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FC-5 exerts its anti-tumor effects by inducing apoptosis and inhibiting the cell cycle progression of cancer cells.
Another potential application of FC-5 is its use as an anti-inflammatory agent. In animal models, FC-5 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FC-5 has also been reported to possess anti-depressant and anxiolytic properties.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMUDHWUBXYOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)
![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)

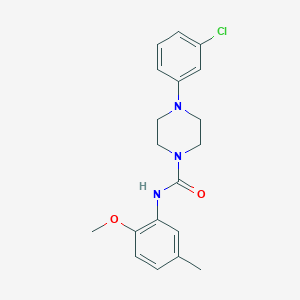
![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)
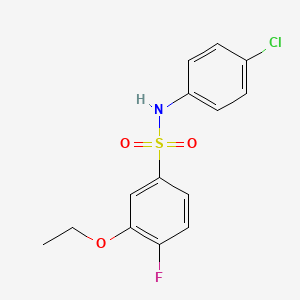
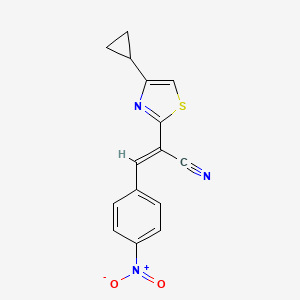
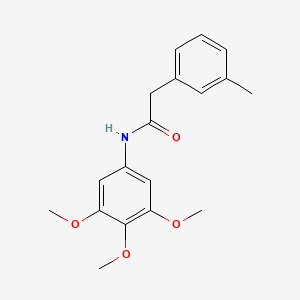
![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
